molecular formula C22H18ClNO4 B11137102 1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137102
M. Wt: 395.8 g/mol
InChI Key: CGIGMQZBIVNADD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. Its structure includes a 4-chlorophenyl group at position 1 and a tetrahydrofuran-2-ylmethyl substituent at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H18ClNO4/c23-14-9-7-13(8-10-14)19-18-20(25)16-5-1-2-6-17(16)28-21(18)22(26)24(19)12-15-4-3-11-27-15/h1-2,5-10,15,19H,3-4,11-12H2

InChI Key

CGIGMQZBIVNADD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Biological Activity

1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the chromeno-pyrrole core : This involves the condensation of appropriate aromatic aldehydes with pyrrole derivatives under acidic conditions.
  • Introduction of the tetrahydrofuran moiety : Tetrahydrofuran (THF) is often utilized as a solvent and reactant in the alkylation steps.
  • Final cyclization and purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For instance:

  • In vitro studies : Compounds containing similar structures have shown significant inhibition of growth in various cancer cell lines such as HCT-116 and SW-620, with IC50 values ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M .

The proposed mechanisms through which this compound exhibits biological activity include:

  • Inhibition of Protein Kinases : Similar compounds have been reported to act as inhibitors of protein kinases such as EGFR and VEGFR2, leading to reduced tumor growth .

Table of Biological Activities

Activity TypeCompound SimilarityObserved EffectReference
Anticancer4-Amino derivativesInhibition of cancer cell growth
Enzyme InhibitionPyrrole derivativesInhibition of protein kinases
AntioxidantSimilar structuresReduced oxidative stress

Study on Antitumor Activity

A study conducted on a related compound demonstrated its ability to inhibit tumor growth in a chemically induced colon cancer model in rats. The compound showed low toxicity and significant antioxidant properties, suggesting its potential as a lead candidate for further drug development .

Molecular Docking Studies

Molecular docking studies have indicated that derivatives of this compound can effectively bind to ATP-binding sites on key receptors involved in cancer progression. These interactions were shown to stabilize the receptor-ligand complexes more effectively than other known inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

The target compound’s 4-chlorophenyl and tetrahydrofuran-2-ylmethyl groups distinguish it from analogs. Key comparisons include:

Compound Name Substituents at Positions 1 and 2 Key Differences Reference
1-(4-Methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-chromeno[2,3-c]pyrrole-3,9-dione 4-Methoxyphenyl (position 1) Electron-donating methoxy group vs. electron-withdrawing chloro group; impacts reactivity and solubility .
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl (position 1), methyl (position 2) Smaller methyl group vs. bulky tetrahydrofuran-2-ylmethyl; affects steric interactions .
1-Aryl-2-[2-(dimethylamino)ethyl]-chromeno[2,3-c]pyrrole-3,9-diones Aryl (position 1), dimethylaminoethyl (position 2) Polar dimethylamino group enhances solubility compared to tetrahydrofuran .

Ring System Modifications

Compounds with alternative fused-ring systems exhibit distinct physicochemical properties:

  • Pyrano[2,3-c]pyrrole-diones (e.g., 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione): Replace the chromeno oxygen with a pyran ring, reducing aromaticity and altering electronic properties .
  • 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones: Derived from chromeno-pyrrole-diones via hydrazine-mediated ring expansion; these derivatives exhibit enhanced hydrogen-bonding capacity .

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